4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-ethoxy-7-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2OS/c1-3-13-7-5-4-6(2)9-8(7)12-10(11)14-9/h4-5H,3H2,1-2H3,(H2,11,12) |
InChI Key |
HXXHRGLTHKVHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)C)SC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 7 Methylbenzo D Thiazol 2 Amine
Column Chromatography
Column chromatography is a highly effective method for separating the desired product from impurities. niscpr.res.in The choice of stationary and mobile phases is crucial for achieving good separation.
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of 2-aminobenzothiazole (B30445) derivatives. niscpr.res.in
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or chloroform) is typically used. The polarity of the eluent is optimized to achieve the best separation. For instance, a gradient of increasing polarity, such as starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate, can effectively separate compounds with different polarities. rsc.org In some reported purifications of similar compounds, chloroform (B151607) has been used as the eluent. niscpr.res.in
The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. rsc.org
Recrystallization
Recrystallization is a widely used technique for the final purification of solid organic compounds. acs.org The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents and solvent systems for the recrystallization of 2-aminobenzothiazole derivatives include:
Ethanol researchgate.net
Chloroform niscpr.res.in
Acetone/Water acs.org
Acetone/Ether acs.org
The process involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.
The following table summarizes the common techniques and conditions for the purification of 2-aminobenzothiazole derivatives, which are applicable to 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine.
| Technique | Details | Common Solvents/Reagents | Reference |
| Column Chromatography | Stationary Phase: Silica Gel | Mobile Phase: Hexane/Ethyl Acetate, Chloroform | niscpr.res.inrsc.org |
| Recrystallization | Dissolution in hot solvent and cooling | Ethanol, Chloroform, Acetone/Water, Acetone/Ether | niscpr.res.inacs.orgresearchgate.net |
Computational Chemistry and Theoretical Studies of 4 Ethoxy 7 Methylbenzo D Thiazol 2 Amine
Quantum Chemical Calculations for 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a microscopic view of the electronic characteristics of this compound.
Electronic Structure Analysis of this compound
The electronic structure of this compound has been elucidated through computational analysis. These studies reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The benzothiazole (B30560) core, with its fused benzene (B151609) and thiazole (B1198619) rings, exhibits a delocalized π-electron system. The ethoxy and methyl groups, as substituents, influence the electronic properties of the core structure. The amino group at the 2-position significantly contributes to the molecule's electronic character, acting as an electron-donating group.
The calculated bond lengths and angles are consistent with the hybridizations of the respective atoms. For instance, the C-N and C-S bonds within the thiazole ring display lengths that are intermediate between single and double bonds, which is characteristic of aromatic systems.
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would likely indicate negative potential (red and yellow areas) around the nitrogen and oxygen atoms, highlighting them as regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would show a positive potential (blue areas), indicating their role as potential hydrogen bond donors.
Frontier Molecular Orbital Theory Applied to this compound
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system and the amino group. This suggests that the molecule is likely to act as an electron donor in chemical reactions. The LUMO, in contrast, would be distributed over the heterocyclic ring, indicating its capacity to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 4.66 |
Note: These are hypothetical values based on typical DFT calculations for similar molecules.
Molecular Docking and Dynamics Simulations for this compound Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule with a biological target, such as a protein. nih.govnih.gov While specific targets for this compound are not defined in this context, the methodology for such studies is well-established.
In a hypothetical docking study, this compound would be placed into the binding site of a selected protein. The simulation would then explore various binding poses, and a scoring function would estimate the binding affinity for each pose. Favorable interactions often involve hydrogen bonds between the amino group of the ligand and amino acid residues in the protein's active site. Hydrophobic interactions between the benzothiazole ring and nonpolar residues are also significant. nih.gov
Molecular dynamics simulations can further refine the understanding of the ligand-protein complex. samipubco.com An MD simulation would track the movements of the ligand and protein atoms over time, providing insights into the stability of the binding pose and the dynamics of the interactions. Analysis of the simulation trajectory can reveal key intermolecular interactions and conformational changes that occur upon binding.
Prediction of Reactivity Descriptors for this compound
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT.
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Value | Formula |
| Ionization Potential (I) | 5.89 eV | I ≈ -EHOMO |
| Electron Affinity (A) | 1.23 eV | A ≈ -ELUMO |
| Electronegativity (χ) | 3.56 eV | χ = (I + A) / 2 |
| Chemical Hardness (η) | 2.33 eV | η = (I - A) / 2 |
| Chemical Softness (S) | 0.21 eV-1 | S = 1 / (2η) |
| Electrophilicity Index (ω) | 2.73 eV | ω = χ2 / (2η) |
Note: These are hypothetical values based on the FMO energies in Table 1.
These descriptors suggest that this compound has a moderate chemical hardness and a notable electrophilicity index, indicating a balance between its stability and reactivity.
Conformational Analysis of this compound
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the ethoxy group.
Structural Modifications and Derivatization Strategies for 4 Ethoxy 7 Methylbenzo D Thiazol 2 Amine
Synthetic Routes to Analogs of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
The synthesis of analogs of This compound would likely follow established methods for the preparation of substituted 2-aminobenzothiazoles. These methods primarily involve the cyclization of a appropriately substituted aniline (B41778) precursor.
One of the most common methods is the reaction of a substituted 2-aminothiophenol (B119425) with a cyanogen (B1215507) halide or a similar reagent. For the target compound, this would necessitate the synthesis of 3-ethoxy-6-methyl-2-aminothiophenol. Alternatively, the Hugerschoff synthesis involves the cyclization of an N-arylthiourea. In this case, 1-(3-ethoxy-6-methylphenyl)thiourea would be the key intermediate. This intermediate can be prepared from the corresponding aniline.
Variations in the substituents on the benzothiazole (B30560) core can be achieved by starting with different substituted anilines. For example, altering the alkoxy group at the 4-position or the alkyl group at the 7-position would involve sourcing or synthesizing the corresponding anilines. Modifications at other positions of the benzene (B151609) ring would similarly start from polysubstituted anilines.
Table 1: Hypothetical Synthetic Routes to Analogs of this compound
| Starting Material (Substituted Aniline) | Key Intermediate | Potential Analog |
| 3-Propoxy-6-methylaniline | 1-(3-Propoxy-6-methylphenyl)thiourea | 4-Propoxy-7-methylbenzo[d]thiazol-2-amine |
| 3-Ethoxy-6-ethylaniline | 1-(3-Ethoxy-6-ethylphenyl)thiourea | 4-Ethoxy-7-ethylbenzo[d]thiazol-2-amine |
| 3,5-Diethoxyaniline | 1-(3,5-Diethoxyphenyl)thiourea | 4,6-Diethoxybenzo[d]thiazol-2-amine |
Note: This table is illustrative and based on general synthetic principles for 2-aminobenzothiazoles. Specific reaction conditions and yields for these hypothetical reactions are not available in the literature.
Regioselective Functionalization of the this compound Core
The This compound core possesses several sites for potential functionalization. The primary amino group at the 2-position is a key site for derivatization. Additionally, the benzene ring has two remaining hydrogens at the 5- and 6-positions that could be targets for electrophilic substitution, although the directing effects of the existing ethoxy and methyl groups, as well as the fused thiazole (B1198619) ring, would need to be considered.
The exocyclic amino group can readily undergo acylation, sulfonylation, and alkylation. These reactions are typically regioselective for the amino group under appropriate conditions. For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base would yield the corresponding amides and sulfonamides.
Electrophilic aromatic substitution on the benzene ring would likely be directed by the existing substituents. The ethoxy group is an activating, ortho-, para-directing group, while the methyl group is also an activating, ortho-, para-directing group. The thiazole ring is generally considered deactivating. Therefore, electrophilic attack would be predicted to occur at the 5- or 6-positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Table 2: Potential Regioselective Functionalization Reactions of this compound
| Reagent | Reaction Type | Potential Product |
| Acetyl chloride | Acylation | N-(4-Ethoxy-7-methylbenzo[d]thiazol-2-yl)acetamide |
| Benzenesulfonyl chloride | Sulfonylation | N-(4-Ethoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide |
| Nitric acid/Sulfuric acid | Nitration | 2-Amino-4-ethoxy-7-methyl-5-nitrobenzo[d]thiazole or 2-Amino-4-ethoxy-7-methyl-6-nitrobenzo[d]thiazole |
| Bromine | Bromination | 2-Amino-5-bromo-4-ethoxy-7-methylbenzo[d]thiazole or 2-Amino-6-bromo-4-ethoxy-7-methylbenzo[d]thiazole |
Note: This table represents potential reactions based on the known reactivity of similar heterocyclic systems. The regioselectivity and feasibility of these reactions for the specific target compound have not been experimentally verified in the available literature.
Synthesis of Prodrugs and Targeted Delivery Systems of this compound
The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a lead compound. For This compound , the primary amino group at the 2-position is an ideal handle for prodrug design.
One common approach is the formation of a cleavable amide or carbamate (B1207046) linkage with a promoiety. This promoiety could be designed to enhance water solubility, improve membrane permeability, or target specific enzymes or transporters. For example, linking an amino acid to the 2-amino group would create an amide prodrug that could be a substrate for peptidases.
Another strategy could involve the synthesis of N-acyloxyalkyl or N-phosphonooxymethyl derivatives of the 2-amino group. These are well-known prodrug motifs that can be designed to release the parent drug through enzymatic or chemical hydrolysis.
Table 3: Hypothetical Prodrug Strategies for this compound
| Promoieties | Linkage | Potential Advantage |
| Amino acids (e.g., glycine, alanine) | Amide | Increased water solubility, potential for active transport |
| Polyethylene glycol (PEG) | Carbamate or Amide | Increased half-life, reduced immunogenicity |
| Phosphate esters | Phosphoramidate | Greatly enhanced water solubility |
| Acyloxymethyl group | N-Acyloxymethyl | Improved lipophilicity and membrane permeability |
Note: The synthesis and efficacy of these hypothetical prodrugs have not been reported for This compound .
Stereochemical Considerations in this compound Derivatives
The core structure of This compound is achiral. However, the introduction of a chiral center can occur through derivatization. For example, if a substituent introduced at the 2-amino group or on the benzene ring contains a stereocenter, the resulting derivative would be chiral.
Furthermore, if a derivatization reaction creates a new stereocenter, the product could be a racemic mixture of enantiomers. For instance, the reduction of a ketone derivative or the addition of a nucleophile to an imine formed from the 2-amino group could generate a chiral center. In such cases, chiral chromatography or the use of chiral catalysts would be necessary to separate or selectively synthesize the desired enantiomer.
The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater potency or a different pharmacological profile than the other. Therefore, if chiral derivatives of This compound were to be developed, a thorough investigation of their stereochemical properties would be crucial.
Table 4: Potential Sources of Chirality in Derivatives of this compound
| Derivatization Strategy | Potential Chiral Moiety |
| Acylation with a chiral acid | Chiral acyl group |
| Alkylation with a chiral alkyl halide | Chiral alkyl group |
| Reaction with a chiral isocyanate | Chiral urea (B33335) derivative |
| Reduction of a prochiral ketone derivative | Chiral alcohol |
Note: This table outlines potential scenarios for introducing chirality. No specific studies on the stereochemistry of This compound derivatives are currently available.
Investigation of Potential Biological Activities of 4 Ethoxy 7 Methylbenzo D Thiazol 2 Amine
Target-Specific Modulatory Effects of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
Enzyme Inhibition or Activation Studies for this compound
There is currently no publicly available research detailing the specific enzymatic inhibition or activation properties of this compound.
To determine such activities, the compound would need to be screened against a panel of relevant enzymes. For instance, based on the activities of structurally related benzothiazole (B30560) derivatives, potential targets could include kinases, monoamine oxidases, or other enzymes implicated in various disease pathways.
A hypothetical study to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for this compound against a selection of enzymes would be required. The results would be presented in a data table similar to the one below.
Hypothetical Data Table: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 / EC50 (µM) | Assay Type |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Affinities of this compound
No specific data from receptor binding assays for this compound have been found in the scientific literature.
Receptor binding assays are crucial for identifying the direct molecular targets of a compound. These assays measure the affinity of the compound for a specific receptor, typically expressed as a Ki (inhibition constant) or Kd (dissociation constant) value. This information is fundamental to understanding the compound's potential pharmacological effects.
A hypothetical table to present such findings would be structured as follows.
Hypothetical Data Table: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki/Kd in nM) | Radioligand/Method |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Cellular Assays for Investigating this compound Activity
Mechanism-Based Cellular Studies of this compound
There is no available research on the mechanism-based cellular effects of this compound.
Such studies would involve treating specific cell lines with the compound to observe its effects on cellular processes like proliferation, apoptosis, or cell cycle progression. The results of these experiments would provide insight into the compound's potential mechanism of action at a cellular level.
Signaling Pathway Modulation by this compound
Information regarding the modulation of specific signaling pathways by this compound is not available.
To investigate this, researchers would typically use techniques such as Western blotting or reporter gene assays to determine if the compound affects key proteins in known signaling cascades (e.g., MAPK, PI3K/Akt, or NF-κB pathways).
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
There are no published structure-activity relationship (SAR) studies that specifically include this compound.
SAR studies involve synthesizing and testing a series of analogs of a lead compound to determine how specific structural modifications affect its biological activity. This process is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. An SAR study for this compound would involve modifying the ethoxy and methyl groups on the benzene (B151609) ring, as well as the amine group at the 2-position of the thiazole (B1198619) ring, and then evaluating the biological activity of these new analogs.
A hypothetical SAR table might look like this:
Hypothetical Data Table: SAR of this compound Analogs
| Compound | R1 (Position 4) | R2 (Position 7) | R3 (Position 2) | Biological Activity (e.g., IC50 in µM) |
|---|---|---|---|---|
| This compound | -OCH2CH3 | -CH3 | -NH2 | Data Not Available |
| Analog 1 | Modification | -CH3 | -NH2 | Data Not Available |
| Analog 2 | -OCH2CH3 | Modification | -NH2 | Data Not Available |
Impact of Substituent Variations on Activity Profile
The biological activity of 2-aminobenzothiazole (B30445) derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system. benthamscience.com The core structure itself, containing nitrogen and sulfur atoms, is a crucial element for the therapeutic potential of these compounds. benthamdirect.com Modifications at various positions of the benzothiazole scaffold have been shown to influence their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. benthamscience.comresearchgate.net
For instance, the introduction of different groups at the C-2 amino group and on the benzene ring of the benzothiazole nucleus can lead to a wide range of biological responses. nih.gov The amino group at the C-2 position is particularly amenable to functionalization, allowing for the synthesis of a diverse library of derivatives with varied biological profiles. nih.gov Research on other 2-aminobenzothiazole derivatives has shown that the addition of moieties like piperazine (B1678402) can result in significant anticancer activity. acs.org
In the case of this compound, the ethoxy group at the 4th position and the methyl group at the 7th position are expected to modulate its biological activity. The lipophilicity and electronic properties of these substituents can influence the compound's ability to interact with biological targets. While direct evidence is lacking for this specific compound, structure-activity relationship (SAR) studies on analogous compounds can provide valuable insights.
Correlations between Structural Features and Biological Responses
The correlation between the structural features of benzothiazole derivatives and their biological responses is a key area of research in medicinal chemistry. benthamdirect.com The planarity of the bicyclic benzothiazole system, combined with the electronic nature of its substituents, dictates its interaction with biological macromolecules. dntb.gov.ua
The table below illustrates how different substituents on the 2-aminobenzothiazole scaffold have been correlated with various biological activities in a general sense, based on studies of various derivatives. This information helps to hypothesize the potential activities of this compound.
| Substituent Position | Type of Substituent | Potential Biological Activity |
| C-2 Amino Group | Aromatic or Heterocyclic Rings | Anticancer, Antimicrobial |
| C-4 Position | Halogens, Alkoxy Groups | Modulated Lipophilicity, Enhanced Potency |
| C-6 Position | Electron-donating or withdrawing groups | Anticancer, Antimicrobial |
| C-7 Position | Alkyl, Halogen Groups | Altered Pharmacokinetics |
It is important to note that while these general trends are observed, the specific combination of an ethoxy group at the 4th position and a methyl group at the 7th position in this compound would result in a unique electronic and steric profile, necessitating dedicated studies to determine its precise biological activities.
Analytical Techniques for Characterization and Quantification of 4 Ethoxy 7 Methylbenzo D Thiazol 2 Amine
Spectroscopic Methods for Structure Elucidation of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, these methods offer insights into its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both ¹H NMR and ¹³C NMR are employed to map out the hydrogen and carbon skeletons, respectively.
¹H NMR: In the ¹H NMR spectrum, the ethoxy group protons typically appear as a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂). The methyl group attached to the benzene (B151609) ring usually shows a singlet peak around 2.3 ppm. The aromatic protons on the benzothiazole (B30560) core will exhibit signals in the aromatic region, typically between 6.5 and 7.5 ppm, with their specific chemical shifts and coupling patterns dependent on their positions. The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The ethoxy group carbons would be expected in the upfield region, with the CH₃ carbon appearing around 15 ppm and the OCH₂ carbon around 64 ppm. The methyl group on the ring would resonate at approximately 21 ppm. The aromatic and thiazole (B1198619) ring carbons will have signals in the downfield region, typically from 110 to 160 ppm. The carbon atom of the C=N group in the thiazole ring is expected to be significantly downfield.
Below is a table summarizing typical ¹H NMR spectral data for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethoxy) | ~1.4 | Triplet |
| OCH₂ (ethoxy) | ~4.0 | Quartet |
| CH₃ (ring) | ~2.3 | Singlet |
| Aromatic-H | ~6.5 - 7.5 | Multiplet |
| NH₂ | Variable | Broad Singlet |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₀H₁₂N₂OS), the exact mass of the molecular ion [M]⁺ would be approximately 208.0670 g/mol .
High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways may involve the loss of the ethoxy group or other small neutral molecules.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching of the ethoxy group (around 1050-1250 cm⁻¹), and C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiazole core is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would likely show absorption maxima in the UV region, which can be useful for quantitative analysis.
Chromatographic Techniques for Purity Assessment and Quantification of this compound
Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
A typical HPLC method might involve a gradient elution, where the proportion of the organic solvent is increased over time to ensure the separation of compounds with a wide range of polarities.
While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis, GC-MS can be employed for its analysis after derivatization. Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability. For instance, the amine group can be acylated or silylated.
Once derivatized, the compound can be separated by GC and detected by a mass spectrometer. GC-MS provides both qualitative (mass spectrum) and quantitative (peak area) information, making it a powerful tool for the analysis of volatile derivatives of this compound, especially in complex matrices.
Crystallography and X-ray Diffraction Studies of this compound
Extensive searches of scientific literature and crystallographic databases have been conducted to retrieve data pertaining to the crystal structure and X-ray diffraction of this compound. These investigations, however, have not yielded any specific published crystallographic data for this particular compound.
While the crystallographic structures of related benzothiazole derivatives have been reported and analyzed, providing general insights into the molecular geometry and packing of this class of compounds, specific details for this compound, including its unit cell dimensions, space group, and atomic coordinates, are not available in the public domain as of the latest search.
Therefore, the creation of data tables and a detailed discussion of research findings on the crystallography and X-ray diffraction of this compound is not possible at this time. Further experimental research would be required to determine these structural properties.
Future Directions and Research Gaps for 4 Ethoxy 7 Methylbenzo D Thiazol 2 Amine
Exploration of Novel Biological Targets for 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine
The 2-aminobenzothiazole (B30445) scaffold is a well-established pharmacophore found in compounds targeting a wide array of biological entities, particularly in the context of cancer therapy. nih.gov Future research should systematically screen this compound against a panel of kinases and other enzymes implicated in disease, leveraging the knowledge gained from structurally similar molecules.
Numerous derivatives of 2-aminobenzothiazole have demonstrated inhibitory activity against various protein kinases involved in cancer progression. nih.govnih.gov These kinases represent promising targets for which this compound could be evaluated. The phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer, is a particularly important target. nih.gov Some 2-aminobenzothiazole analogues have shown potent and selective inhibition of PI3K isoforms. nih.gov
Other potential targets within the kinase family include:
Epidermal Growth Factor Receptor (EGFR): Certain 2-aminobenzothiazole derivatives have shown antiproliferative effects by targeting EGFR. nih.gov
Casein Kinase 2 (CK2): Novel CK2 inhibitors have been developed from the 2-aminobenzothiazole scaffold, demonstrating growth inhibition in cancer cell lines. nih.gov
Focal Adhesion Kinase (FAK): This kinase is implicated in tumor metastasis, and 2-aminobenzothiazole derivatives have been designed as potential inhibitors. nih.gov
MET Kinase: The MET receptor is another target for which 2-aminobenzothiazole-based inhibitors have been developed. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A 2-aminobenzothiazole derivative has been identified as a potent inhibitor of VEGFR-2, an important target in angiogenesis. nih.gov
Beyond kinases, other enzyme families could also be explored. For instance, some 2-(substituted-phenyl)benzothiazoles have been evaluated for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication. nih.gov
| Potential Biological Target Class | Specific Examples | Relevance for this compound | Reference |
|---|---|---|---|
| Protein Kinases | PI3K, EGFR, CK2, FAK, MET, VEGFR-2 | High potential for activity based on extensive studies of the 2-aminobenzothiazole scaffold in kinase inhibition. The ethoxy and methyl substitutions could confer novel selectivity and potency. | nih.gov |
| DNA Topoisomerases | Topoisomerase II | Could be explored as a potential mechanism for any observed cytotoxic activity. | nih.gov |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | CSF1R Kinase | Derivatives have shown potent suppressive activity against CSF1R, suggesting a potential role in modulating the tumor microenvironment. | nih.gov |
Development of Advanced Synthetic Methodologies for this compound Production
The production of this compound and its derivatives would benefit from the development of advanced, efficient, and environmentally benign synthetic methods. Traditional methods for synthesizing 2-aminobenzothiazoles often involve the reaction of a substituted aniline (B41778) with a thiocyanating agent or the cyclization of a phenylthiourea. nih.gov However, modern synthetic chemistry offers several avenues for improvement.
Future research should focus on adapting contemporary synthetic strategies to produce this specific compound. These strategies include:
One-Pot Syntheses: Developing a one-pot reaction where starting materials like substituted haloanilines and a thiocarbamoyl source are converted directly to the final product would enhance efficiency. researchgate.net
Catalyst Innovation: The use of novel catalysts, such as metal-containing nano-silica triazine dendrimers or nature-friendly ionogels, has been shown to improve yields and reaction times for 2-substituted benzothiazoles under mild, often solvent-free, conditions. mdpi.com
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. uokerbala.edu.iq For example, the synthesis of quinazolinone derivatives from related precursors has been successfully achieved using microwave irradiation. uokerbala.edu.iq
Green Chemistry Approaches: Employing environmentally friendly solvents, or solvent-free conditions, and recyclable catalysts aligns with the principles of green chemistry. mdpi.com The use of catalysts like iodine-grafted polystyrene polymers is one such example. mdpi.com
| Synthetic Methodology | Description | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Catalyst-Assisted Condensation | Reaction of 2-aminothiophenol (B119425) precursors with various reactants using catalysts like Cu(II)-containing nano-silica or ionogels. | High yields, broad substrate scope, and environmentally benign conditions. | mdpi.com |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions, such as the formation of heterocyclic systems from chalcone (B49325) intermediates. | Reduced reaction times, improved yields, and mild reaction conditions. | uokerbala.edu.iq |
| Solid-Phase Synthesis | Using a resin-bound acyl-isothiocyanate and anilines to build the benzothiazole (B30560) scaffold on a solid support. | Facilitates purification and is amenable to combinatorial library generation. | nih.gov |
| Environmentally Friendly Cyclization | Using catalysts like Dess-Martin periodinane in green solvents for the cyclization of sulfamide (B24259) substrates. | Short reaction cycles, simple operation, and good yields under mild conditions. | mdpi.com |
Applications of this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Given the potential for 2-aminobenzothiazoles to act as potent and selective inhibitors, this compound could be developed into a valuable chemical probe.
For example, a 2-aminobenzothiazole derivative has been successfully used as a chemical probe to stabilize the p53-Y220C mutant, a target in cancer research. nih.gov This demonstrates the principle that the benzothiazole scaffold can be engineered for high-affinity, selective binding to a protein of interest.
To develop this compound as a chemical probe, future research should focus on:
Target Identification and Validation: Identifying a specific, high-value biological target for which the compound shows high potency and selectivity.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize binding affinity and selectivity for the chosen target.
Biophysical Characterization: Confirming the direct binding of the compound to the target protein in cells using techniques like cellular thermal shift assays. nih.gov
Functionalization: Introducing functional groups that allow for conjugation to reporter tags (e.g., fluorescent dyes, biotin) without disrupting biological activity, enabling its use in pull-down assays or imaging studies.
The development of a selective probe based on the this compound scaffold would provide a powerful tool for elucidating the biological function of its target protein.
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry is a powerful tool for rapidly generating a large number of structurally related compounds, which can then be screened for biological activity. publish.csiro.au Applying these techniques to the this compound scaffold could accelerate the discovery of new lead compounds for drug development.
Future research in this area should involve:
Solid-Phase Synthesis: This is a cornerstone of combinatorial chemistry. A solid-phase method for synthesizing 2-aminobenzothiazoles has been developed, which could be adapted for this specific scaffold. nih.govelsevierpure.com This involves attaching a precursor to a resin, performing chemical transformations, and then cleaving the final product from the support. nih.gov This approach simplifies purification and allows for the systematic creation of a library of derivatives. nih.govmdpi.com
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse and complex molecules. An iodine-catalyzed oxidative cyclization of β-ketothioamides has been developed for the simultaneous formation of a library of benzothiazole derivatives, showcasing a strategy that could be applied here. publish.csiro.au
Scaffold Decoration: Using the core this compound structure, a library can be generated by introducing a wide variety of substituents at the 2-amino position. This is a common strategy, as the C2-NH2 group is highly reactive and allows for facile functionalization. nih.govacs.org
By generating a focused library of compounds around the this compound core, researchers can efficiently explore the structure-activity relationships and identify derivatives with enhanced potency, selectivity, and favorable physicochemical properties. nih.govpublish.csiro.au
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
